molecular formula C8H12BNO4S B1421278 3-(Ethylsulfonamido)phenylboronic acid CAS No. 710348-41-7

3-(Ethylsulfonamido)phenylboronic acid

Cat. No.: B1421278
CAS No.: 710348-41-7
M. Wt: 229.07 g/mol
InChI Key: UODGYEZPCAFKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethylsulfonamido)phenylboronic acid is a boronic acid derivative with the molecular formula C8H12BNO4S and a molecular weight of 229.06 g/mol . This compound is characterized by the presence of an ethylsulfonamido group attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing boronic acids involves the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . For 3-(Ethylsulfonamido)phenylboronic acid, a similar approach can be employed, where the ethylsulfonamido group is introduced through a substitution reaction on the phenyl ring before the boronic acid formation.

Industrial Production Methods

Industrial production of boronic acids typically involves large-scale reactions using organometallic reagents and borate esters. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfonamido)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid to boranes.

    Substitution: The ethylsulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the ethylsulfonamido group under mild conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

3-(Ethylsulfonamido)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethylsulfonamido)phenylboronic acid involves the formation of reversible covalent bonds with diols. This interaction is pH-dependent, allowing the compound to capture and release diol-containing molecules under different pH conditions. The boronic acid group forms a cyclic ester with the diol, which can be hydrolyzed under acidic conditions to release the bound molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethylsulfonamido)phenylboronic acid is unique due to its ethylsulfonamido group, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in applications requiring specific functional group interactions and reversible binding properties .

Properties

IUPAC Name

[3-(ethylsulfonylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-2-15(13,14)10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODGYEZPCAFKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674475
Record name {3-[(Ethanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710348-41-7
Record name {3-[(Ethanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethylsulfonamido)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-(Ethylsulfonamido)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-(Ethylsulfonamido)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-(Ethylsulfonamido)phenylboronic acid
Reactant of Route 5
3-(Ethylsulfonamido)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-(Ethylsulfonamido)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.